Imidazo[1,2-a]pyridine-3-acetonitrile
Description
Imidazo[1,2-a]pyridine-3-acetonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with an acetonitrile group attached at the 3-position.
Structure
2D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDPOBWIWWXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170308 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17744-98-8 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
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Catalyst Screening : AlCl₃ outperforms FeCl₃, ZnCl₂, and BF₃·OEt₂, achieving 99% conversion.
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Solvent Effects : Using acetic anhydride as both solvent and acylating agent minimizes side products (e.g., over-acetylation).
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Substrate Scope : The method accommodates 38 derivatives, including halogenated and alkylated imidazo[1,2-a]pyridines, with yields of 72–99%.
Mechanistic Insights
Computational studies using density functional theory (DFT) reveal a high activation energy barrier (ΔG‡ = 28.6 kcal/mol) for the transition state, necessitating elevated temperatures. The mechanism involves:
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Acylium Ion Formation : AlCl₃ coordinates with acetic anhydride, generating the electrophilic acylium ion.
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Electrophilic Substitution : The acylium ion attacks the electron-rich C-3 position, followed by deprotonation to restore aromaticity.
Patent-Based Cyclization Using Phosphorus Oxychloride
A patented method (EP1172364A1) outlines a multi-step synthesis starting from N-(pyridin-2-yl)acetamide derivatives:
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Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 100°C induces intramolecular cyclization.
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Hydrolysis : The intermediate is hydrolyzed using aqueous NaOH to yield the acetonitrile group.
Critical Process Parameters
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POCl₃ Stoichiometry : A 1:2 molar ratio of substrate to POCl₃ ensures complete conversion.
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Reaction Time : Prolonged heating (>8 hours) reduces yields due to decomposition.
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Workup : Neutralization with NaHCO₃ prevents acid-mediated degradation.
This route is scalable but requires stringent control over moisture to avoid side reactions.
Comparative Analysis of Synthetic Methods
Mechanistic and Optimization Insights
Solvent Polarity Effects
Polar solvents like acetonitrile enhance ionic intermediate stability in Sc(OTf)₃-mediated reactions, whereas nonpolar solvents (e.g., toluene) lead to incomplete cyclization.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxone, and reducing agents. Reaction conditions often involve refluxing in solvents such as toluene or using microwave irradiation to accelerate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of various functionalized imidazopyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is integral to the development of several therapeutic agents. It has been identified as a core structure in drugs with diverse biological activities, including:
- Anxiolytics : Compounds like alpidem and zolpidem, which are used for anxiety and insomnia treatment.
- Cardiotonic Agents : Olprinone, utilized in heart failure management.
- Antiulcer Agents : Zolimidine, effective for peptic ulcers.
- Bone Health : Minodronic acid serves as a bisphosphonate for osteoporosis treatment .
Case Study: GABA Activity
Recent studies have shown that acetylated derivatives of imidazo[1,2-a]pyridine exhibit potential GABA activity. A study developed a Friedel-Crafts acylation method to synthesize C-3 acetylated imidazo[1,2-a]pyridine derivatives, which were screened for GABA receptor binding. The findings suggest these compounds could serve as drug-like building blocks for further medicinal development .
Synthesis and Combinatorial Chemistry
The synthesis of imidazo[1,2-a]pyridine derivatives has been enhanced through various methodologies that allow for efficient combinatorial approaches. For instance:
- Friedel-Crafts Acylation : A highly efficient method using aluminum chloride as a catalyst has been developed to produce acetylated derivatives under mild conditions. This method is particularly beneficial for combinatorial chemistry efforts due to its simplicity and high yield .
- Metal-Free Synthesis : A novel approach using NaOH in aqueous conditions has been reported to synthesize imidazo[1,2-a]pyridines rapidly without metal catalysts. This method emphasizes eco-friendliness while achieving high yields .
Material Science Applications
Imidazo[1,2-a]pyridine derivatives are also being explored in the field of materials science, particularly in luminescent materials:
- Dual-State Emissive Luminogens : Recent research has engineered imidazo[1,2-a]pyridine into multifunctional dual-state emissive luminogens for applications such as hydrazine sensing and live-cell imaging. These luminogens exhibit bright emissions in both solution and aggregate states, making them valuable for bioimaging applications .
Case Study: Hydrazine Sensing
The development of dual-state emissive compounds (e.g., GBY-15) demonstrated exceptional sensitivity for hydrazine detection with a limit of 0.013 mM. This capability highlights the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and safety applications .
Summary of Research Findings
The following table summarizes key findings from recent studies related to imidazo[1,2-a]pyridine-3-acetonitrile:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[4,5-b]pyridine: Exhibits antiviral and antibacterial activities.
Uniqueness: Imidazo[1,2-a]pyridine-3-acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable scaffold in medicinal chemistry and other scientific fields .
Biological Activity
Imidazo[1,2-a]pyridine-3-acetonitrile is a compound belonging to the imidazopyridine family, which has garnered considerable attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their wide-ranging pharmacological effects , including but not limited to:
- Antimicrobial (antibacterial and antifungal)
- Antiviral
- Anticancer
- Anti-inflammatory
- Analgesic
- Anticonvulsant
These compounds serve as a structural backbone for various therapeutic agents, such as zolpidem and olprinone, highlighting their significance in medicinal chemistry .
Antimicrobial Activity
This compound has demonstrated potent antibacterial properties. A study synthesized several derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Notably, compound 9a exhibited a significant zone of inhibition against Bacillus subtilis, surpassing the standard drug streptomycin . The mechanism of action appears to involve inhibition of bacterial DNA gyrase, crucial for DNA replication .
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, studies on 6-substituted analogs revealed their ability to disrupt Rab geranylgeranylation in HeLa cells, leading to reduced cell viability . The half-maximal inhibitory concentration (IC50) values for several compounds were found to be below 150 μM, indicating substantial cytotoxicity .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as glutamine synthetase in Mycobacterium tuberculosis .
- Receptor Modulation : Some derivatives act on neurotransmitter receptors, contributing to their anticonvulsant and analgesic effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:
Case Studies
- Antitubercular Activity : A series of 3-amino-imidazo[1,2-a]pyridines were identified as potent inhibitors against M. tuberculosis, showcasing selectivity against multidrug-resistant strains .
- Analgesic Effects : Derivatives exhibiting analgesic properties were tested in animal models, demonstrating significant pain relief comparable to conventional analgesics .
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridine-3-acetonitrile, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via multicomponent reactions, condensation, or Friedel-Crafts acylation. For example, a one-pot method using catalytic AlCl₃ achieves C-3 acetylation with high yield (72.4%) and purity . Key factors include solvent choice (e.g., chloroform for NMR analysis), temperature control, and catalyst loading. Optimized protocols avoid heterogeneous mixtures, ensuring reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H/¹³C NMR : Assign signals to aromatic protons (δ 7.49–8.31 ppm) and nitrile carbons (δ 118.28 ppm) using 400 MHz instruments . Substituents (e.g., nitro or amino groups) alter chemical shifts, aiding structural confirmation .
- Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M + H]⁺ at m/z 234) and fragmentation patterns .
- Melting Points : Physical properties like melting range (e.g., 154–181°C) help assess purity .
Advanced Research Questions
Q. How can reaction optimization address low yields in Friedel-Crafts acylations of Imidazo[1,2-a]pyridine derivatives?
Catalytic AlCl₃ (10 mol%) in anhydrous conditions enhances electrophilic substitution at C-3, achieving >70% yield. Computational studies (e.g., DFT) model transition states to rationalize regioselectivity . Parallel synthesis libraries require homogeneous conditions, avoiding side products like over-acetylated species .
Q. How should researchers resolve contradictory NMR data in structurally similar derivatives?
Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing nitro groups deshield adjacent protons) or solvent polarity. Compare data across analogs (e.g., 2-nitrophenyl vs. 4-aminophenyl derivatives) and validate with 2D NMR (COSY, HSQC) .
Q. What computational tools predict the bioactivity of this compound analogs?
- Molecular Docking : Screen derivatives against targets like GABA receptors to prioritize synthesis .
- ADME-Tox Models : Predict pharmacokinetics (e.g., LogP, polar surface area) to optimize drug-likeness .
- DFT Studies : Analyze charge distribution and frontier orbitals to explain reactivity trends .
Q. What strategies improve solubility and stability of this compound in biological assays?
Q. How do structural modifications impact the antimicrobial efficacy of this compound conjugates?
Chalcone or pyridinyl substitutions enhance membrane penetration, with MIC values <10 µM against S. aureus. SAR studies reveal that electron-deficient aryl groups improve DNA gyrase inhibition .
Methodological Challenges
Q. What experimental designs mitigate byproduct formation during Imidazo[1,2-a]pyridine functionalization?
Q. How can researchers leverage high-throughput screening for this compound libraries?
Automated platforms (e.g., continuous flow reactors) enable rapid synthesis of 38+ derivatives. Pair with phenotypic screens (e.g., cancer cell viability) to identify leads .
Data Management and Reproducibility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
